6-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate 6-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate Epimelibiose belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Epimelibiose is soluble (in water) and a very weakly acidic compound (based on its pKa). Epimelibiose can be biosynthesized from D-galactose and D-mannose through the action of the enzyme Alpha-galactosidase a. In humans, epimelibiose is involved in the galactose metabolism pathway. Epimelibiose is also involved in the metabolic disorder called the galactosemia pathway.
Melibiose is a glycosylglucose formed by an alpha-(1->6)-linkage between D-galactose and D-glucose. It has a role as a plant metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and an elastin-laminin receptor agonist.
A disaccharide consisting of one galactose and one glucose moiety in an alpha (1-6) glycosidic linkage.
Brand Name: Vulcanchem
CAS No.: 585-99-9
VCID: VC0213186
InChI: InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1
SMILES:
Molecular Formula: C12H22O11
Molecular Weight: 342.3 g/mol

6-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate

CAS No.: 585-99-9

Reference Standards

VCID: VC0213186

Molecular Formula: C12H22O11

Molecular Weight: 342.3 g/mol

6-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate - 585-99-9

CAS No. 585-99-9
Product Name 6-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate
Molecular Formula C12H22O11
Molecular Weight 342.3 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1
Standard InChIKey DLRVVLDZNNYCBX-ZZFZYMBESA-N
Isomeric SMILES C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Melting Point 86.0 °C
Physical Description Solid
Description Epimelibiose belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Epimelibiose is soluble (in water) and a very weakly acidic compound (based on its pKa). Epimelibiose can be biosynthesized from D-galactose and D-mannose through the action of the enzyme Alpha-galactosidase a. In humans, epimelibiose is involved in the galactose metabolism pathway. Epimelibiose is also involved in the metabolic disorder called the galactosemia pathway.
Melibiose is a glycosylglucose formed by an alpha-(1->6)-linkage between D-galactose and D-glucose. It has a role as a plant metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and an elastin-laminin receptor agonist.
A disaccharide consisting of one galactose and one glucose moiety in an alpha (1-6) glycosidic linkage.
Solubility 1000.0 mg/mL
Synonyms a-D-Melibiose hydrate
PubChem Compound 11458
Last Modified Nov 11 2021
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